molecular formula C15H17N3OS B14213894 1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one CAS No. 828920-92-9

1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one

Cat. No.: B14213894
CAS No.: 828920-92-9
M. Wt: 287.4 g/mol
InChI Key: REARFQWMJNCKCH-UHFFFAOYSA-N
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Description

1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one is a complex organic compound that features a unique structure combining a phenyl group, a thiazole ring, and a pyrrolidine moiety

Preparation Methods

The synthesis of 1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine group and the phenyl group. Common reagents used in these reactions include thionyl chloride, pyrrolidine, and phenylacetic acid. The reaction conditions generally involve refluxing in an appropriate solvent such as dichloromethane or ethanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the uptake of neurotransmitters such as dopamine and norepinephrine, which may contribute to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with various receptors and enzymes in the body .

Comparison with Similar Compounds

1-Phenyl-2-{[5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

828920-92-9

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

1-phenyl-2-[(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)amino]ethanone

InChI

InChI=1S/C15H17N3OS/c19-13(12-6-2-1-3-7-12)10-16-15-17-11-14(20-15)18-8-4-5-9-18/h1-3,6-7,11H,4-5,8-10H2,(H,16,17)

InChI Key

REARFQWMJNCKCH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CN=C(S2)NCC(=O)C3=CC=CC=C3

Origin of Product

United States

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